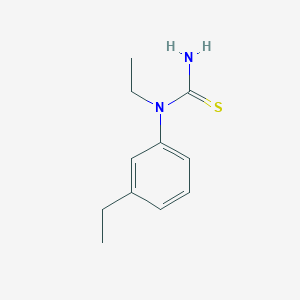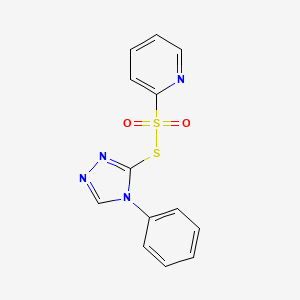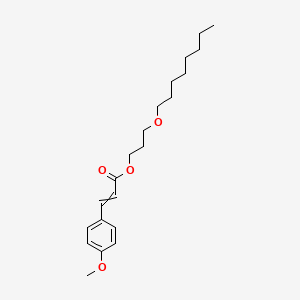
3-(Octyloxy)propyl 3-(4-methoxyphenyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Octyloxy)propyl 3-(4-methoxyphenyl)prop-2-enoate is an organic compound known for its unique structural properties and potential applications in various fields. This compound features an octyloxy group attached to a propyl chain, which is further connected to a 4-methoxyphenyl group through a prop-2-enoate linkage. The presence of both the octyloxy and methoxyphenyl groups contributes to its distinct chemical behavior and potential utility in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Octyloxy)propyl 3-(4-methoxyphenyl)prop-2-enoate typically involves the esterification of 3-(4-methoxyphenyl)prop-2-enoic acid with 3-(octyloxy)propanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and optimized reaction parameters ensures the large-scale production of this compound with high purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Octyloxy)propyl 3-(4-methoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: 3-(Octyloxy)propyl 3-(4-methoxyphenyl)prop-2-enoic acid or corresponding aldehydes.
Reduction: 3-(Octyloxy)propyl 3-(4-methoxyphenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Octyloxy)propyl 3-(4-methoxyphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the formulation of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(Octyloxy)propyl 3-(4-methoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release active metabolites that interact with cellular components. The octyloxy and methoxyphenyl groups contribute to its lipophilicity, enhancing its ability to penetrate cell membranes and exert its effects at the molecular level.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Methoxyphenyl)prop-2-enoic acid: Lacks the octyloxy group, resulting in different chemical properties and applications.
3-(Octyloxy)propyl 3-(4-hydroxyphenyl)prop-2-enoate: Similar structure but with a hydroxy group instead of a methoxy group, leading to different reactivity and biological activity.
Uniqueness
3-(Octyloxy)propyl 3-(4-methoxyphenyl)prop-2-enoate is unique due to the presence of both the octyloxy and methoxyphenyl groups, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
184722-85-8 |
|---|---|
Formule moléculaire |
C21H32O4 |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
3-octoxypropyl 3-(4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C21H32O4/c1-3-4-5-6-7-8-16-24-17-9-18-25-21(22)15-12-19-10-13-20(23-2)14-11-19/h10-15H,3-9,16-18H2,1-2H3 |
Clé InChI |
TZTDCVGMVLIUJZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOCCCOC(=O)C=CC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


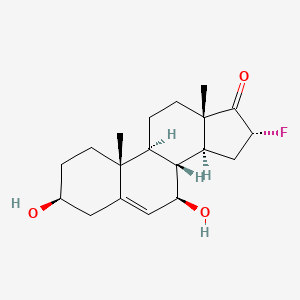
![2-[(2,5-Dimethylthiophen-3-yl)methyl]-3-ethyl-5-methylthiophene](/img/structure/B15166602.png)
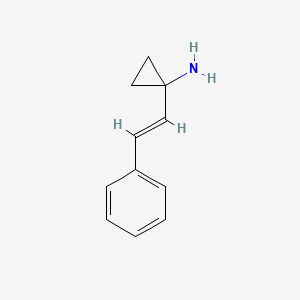
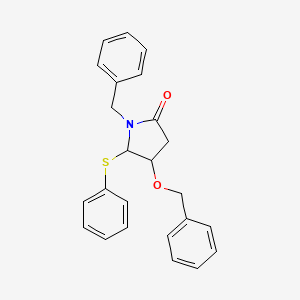
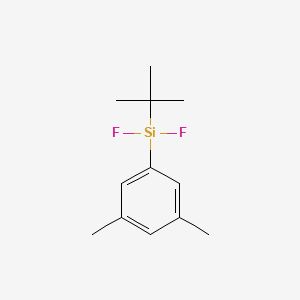
![6-Azido-5-[(4-chlorophenyl)selanyl]hexan-2-one](/img/structure/B15166628.png)

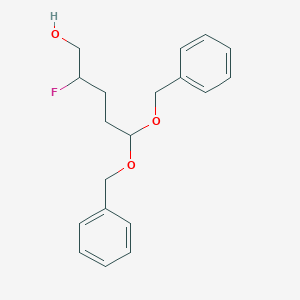


![3a,6a-Dimethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B15166670.png)
![4-Amino-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylic acid](/img/structure/B15166675.png)
